Methyl 1-(bromomethyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(bromomethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2. It is a versatile small molecule scaffold used in various chemical reactions and research applications. The compound is characterized by a cyclobutane ring substituted with a bromomethyl group and a methyl ester group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-(bromomethyl)cyclobutane-1-carboxylate can be synthesized through a multi-step process involving the bromination of cyclobutane derivatives. One common method involves the following steps:
Cyclobutane Carboxylation: Cyclobutane is first carboxylated to form cyclobutane-1-carboxylic acid.
Esterification: The carboxylic acid is then esterified with methanol in the presence of a strong acid catalyst to form methyl cyclobutane-1-carboxylate.
Bromination: The methyl ester is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(bromomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The bromomethyl group can be oxidized to form methyl 1-(formyl)cyclobutane-1-carboxylate using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Methyl 1-(azidomethyl)cyclobutane-1-carboxylate, methyl 1-(thiomethyl)cyclobutane-1-carboxylate.
Reduction: Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.
Oxidation: Methyl 1-(formyl)cyclobutane-1-carboxylate.
Scientific Research Applications
Methyl 1-(bromomethyl)cyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various cyclobutane derivatives.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(bromomethyl)cyclobutane-1-carboxylate involves its reactivity as an electrophile due to the presence of the bromomethyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The cyclobutane ring provides structural rigidity, making it a valuable scaffold in various chemical transformations.
Comparison with Similar Compounds
Methyl 1-(bromomethyl)cyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(chloromethyl)cyclobutane-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity due to the presence of chlorine.
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group, leading to different chemical properties and reactivity.
Methyl 1-(formyl)cyclobutane-1-carboxylate: Formed by the oxidation of this compound, with a formyl group replacing the bromomethyl group.
The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 1-(bromomethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-6(9)7(5-8)3-2-4-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBQYJRCFJGWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41384-63-8 |
Source
|
Record name | methyl 1-(bromomethyl)cyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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